molecular formula C19H17BrN2O2S B2912690 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole CAS No. 1331362-52-7

2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole

Cat. No.: B2912690
CAS No.: 1331362-52-7
M. Wt: 417.32
InChI Key: OFVYREPXCVAXLA-UHFFFAOYSA-N
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Description

2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a novel synthetic compound featuring a benzothiazole core linked to a 2-bromobenzoyl-substituted piperidine moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles. Benzothiazole derivatives have been extensively investigated as anticancer agents, showing potency against a range of cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer, and renal carcinoma, through mechanisms such as carbonic anhydrase inhibition . Furthermore, this scaffold is significant in neuroscience research, with derivatives being explored as multitarget-directed ligands for neurodegenerative diseases like Alzheimer's, acting as histamine H3 receptor ligands and cholinesterase inhibitors . The specific presence of the benzothiazole ring and the brominated aromatic system suggests potential for this compound to be a valuable intermediate or active compound in drug discovery programs, particularly in the development of kinase inhibitors or targeted therapies. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to conduct thorough characterization to confirm its mechanism of action and specific research applications.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c20-15-6-2-1-5-14(15)18(23)22-11-9-13(10-12-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVYREPXCVAXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The final step involves the bromination of the benzoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiazole compounds .

Scientific Research Applications

2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the benzothiazole, piperidine, and aryl-substituted chemical families. Below is a detailed analysis:

Structural Analogues from Evidence

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Benzothiazole + piperidine 2-Bromobenzoyl Hypothesized antimicrobial activity N/A
9c (from ) Benzimidazole + triazole 4-Bromophenyl-thiazole Enhanced binding in docking studies
DMPI (from ) Indole + piperidine 2,3-Dimethylbenzyl MRSA synergist with carbapenems
CDFII (from ) Indole + piperidine 2-Chlorophenyl, 2,3-dimethylbenzyl Synergistic against MRSA
Compound I () Thiazole + pyrazole 4-Bromophenyl, fluorophenyl Antifungal/antibacterial potential

Key Comparative Findings

Bioactivity Profile :

  • The target compound’s 2-bromobenzoyl group may confer stronger hydrophobic interactions than the 4-fluorophenyl or methylphenyl groups in ’s 9b and 9d derivatives. This could enhance membrane penetration or target binding .
  • Compared to DMPI and CDFII (), which lack a benzothiazole core, the target compound’s benzothiazole moiety may offer distinct electronic properties for binding enzymes or receptors. Piperidine derivatives like DMPI show MRSA synergy, suggesting the target’s piperidin-4-yloxy linker might serve a similar role .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels ’s methods, where coupling reactions (e.g., Cu-catalyzed click chemistry) are used to attach aryl-thiazole groups to heterocyclic cores. However, the bromobenzoyl substitution may require additional protection/deprotection steps .

Thermal Stability: Piperidine-linked benzothiazoles (like the target) typically exhibit higher melting points (>200°C) than triazole-linked analogs (e.g., 9a–9e in ), as seen in similar compounds .

Docking and Binding :

  • ’s docking studies suggest that bulky substituents (e.g., bromophenyl in 9c) improve binding to enzyme active sites. The target’s 2-bromobenzoyl group may similarly enhance steric complementarity in target proteins .

Biological Activity

The compound 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrN2O2SC_{17}H_{15}BrN_2O_2S with a molecular weight of approximately 400.3 g/mol. The compound features a benzothiazole core linked to a piperidine moiety via an ether bond, which may influence its biological interactions.

Research indicates that compounds containing the benzothiazole structure often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have been studied for their ability to inhibit bacterial growth. For instance, studies have shown that related compounds can effectively target various bacterial strains, suggesting that this compound may possess similar properties .
  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for certain enzymes implicated in disease processes. For example, benzothiazole derivatives have shown promise as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation .

Biological Activity Data

A summary of biological activity data for related benzothiazole compounds is presented in the table below:

Compound NameTarget EnzymeInhibition (%)Concentration (μg/mL)
Compound Aα-Amylase87.550
Compound BsEHLow nanomolarVaries
Compound CFAAHModerateVaries

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a series of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 2: Enzyme Inhibition

In another study focusing on dual inhibitors of sEH and FAAH, several benzothiazole derivatives were synthesized and evaluated. The most potent analogs showed low nanomolar inhibition against both targets, suggesting that the structural modifications present in this compound could similarly enhance its inhibitory efficacy .

Q & A

Q. What statistical methods are appropriate for dose-response data analysis?

  • Methodology :
  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism.
  • Error analysis : Calculate 95% confidence intervals for IC50_{50}/EC50_{50} values.
  • Reproducibility : Perform triplicate experiments and report SEM .

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